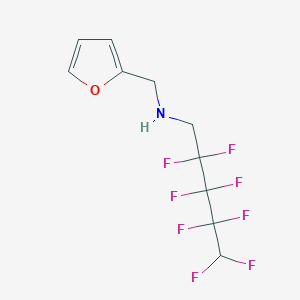
N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furylmethyl compounds are a class of organic compounds that contain a furyl group (a furan ring) attached to a methyl group . They are often used in the synthesis of various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While the specific synthesis process for “N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine” is not available, furylmethyl compounds are generally synthesized through reactions involving furan and a suitable methylating agent .Molecular Structure Analysis
The molecular structure of furylmethyl compounds typically includes a five-membered furan ring attached to a methyl group . The specific structure of “this compound” would also include an amine group and multiple fluorine atoms, but the exact arrangement is not available.Chemical Reactions Analysis
Furylmethyl compounds can participate in a variety of chemical reactions, including those involving their furan ring or their methyl group . The specific reactions that “this compound” can undergo are not known without more information.Physical And Chemical Properties Analysis
The physical and chemical properties of furylmethyl compounds depend on their specific structure. Factors such as the presence and position of functional groups, the degree of substitution, and the specific environment can all influence these properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Verma and Singh (2015) detailed the synthesis of ferrocene functionalized transition metal dithiocarbamate complexes involving similar compounds. These complexes were characterized and analyzed for their antimicrobial and electrochemical properties, indicating potential applications in material science and as antimicrobial agents (Verma & Singh, 2015).
Antimicrobial Activity
- The antimicrobial activity of certain compounds, including those with structural similarities to the chemical , has been researched. For instance, some compounds have shown better antibacterial activity against S. aureus than Ciprofloxacin and antifungal activity comparable to Flucanazole against C. albicans, suggesting potential use in developing new antimicrobial agents (Verma & Singh, 2015).
Material Science Applications
- In material science, compounds with similar structures have been synthesized and characterized for their unique properties. The synthesis of new N-Benzyl-or N-(2-Furylmethyl)cinnamamides by Barajas et al. (2008) promoted by boric acid illustrates the potential of these compounds in creating new materials with specific characteristics (Barajas et al., 2008).
Agricultural Applications
- Flors et al. (2003) explored the resistance-inducing activity of novel amides of adipic acid, including 5-(2-furfurylmethylcarbamoil) ethyl pentanoate, on pepper plants against the pathogen Alternaria solani. This study highlights the potential of such compounds in agriculture, particularly in enhancing plant resistance to pathogens (Flors et al., 2003).
Wirkmechanismus
The mechanism of action of furylmethyl compounds can vary widely depending on their specific structure and the biological system they interact with . Without more specific information, it’s difficult to predict the mechanism of action of “N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine”.
Safety and Hazards
Zukünftige Richtungen
Research into furylmethyl compounds and similar structures is ongoing, with potential applications in areas such as pharmaceuticals, materials science, and organic synthesis . The specific future directions for research into “N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine” would depend on its unique properties and potential applications.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoro-N-(furan-2-ylmethyl)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F8NO/c11-7(12)9(15,16)10(17,18)8(13,14)5-19-4-6-2-1-3-20-6/h1-3,7,19H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJSDNHWJNXBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F8NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2941456.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide](/img/structure/B2941461.png)
![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid](/img/structure/B2941462.png)
![6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester](/img/structure/B2941464.png)

![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941468.png)
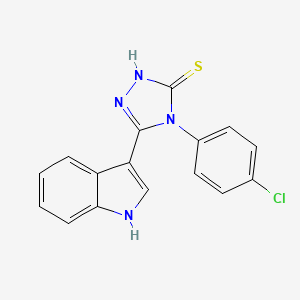
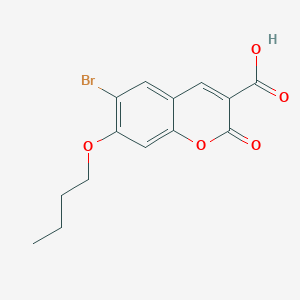
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2941474.png)
![N-{4-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2941476.png)
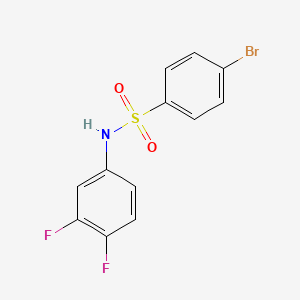
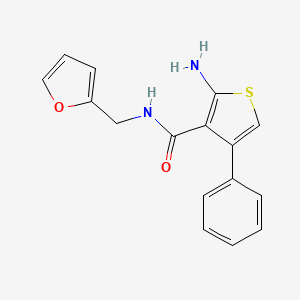
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2941479.png)